Here's what we can glean from existing resources:
PubChem provides a basic profile for 3-Chloro-7-fluoroisoquinoline, including its Chemical Abstract Service Registry Number (CASRN) which is 82117-26-8 []. This unique identifier can be used for further reference in scientific databases.
Given the limited data, 3-Chloro-7-fluoroisoquinoline could be a potential candidate for further scientific exploration. Researchers might investigate its:
Biological Properties: Studying its interactions with biological systems could reveal potential applications in medicinal chemistry or drug discovery.
Material Science Applications: The unique structure of isoquinolines has led to their exploration in material science for applications like organic electronics. Investigating 3-Chloro-7-fluoroisoquinoline in this context could be of interest.
3-Chloro-7-fluoroisoquinoline is a heterocyclic aromatic compound classified within the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles closely related to quinolines. The unique presence of chlorine and fluorine atoms in the isoquinoline ring endows this compound with distinctive chemical and physical properties, making it significant in various scientific and industrial applications. Its molecular formula is C_9H_6ClF, and it features a boiling point that varies based on the specific conditions of synthesis and purity.
Isoquinolines, including 3-chloro-7-fluoroisoquinoline, exhibit a variety of biological activities. They are often found in naturally occurring alkaloids, which are vital for pharmaceutical applications. The fluorinated variant of isoquinolines has been shown to possess unique biological properties, including potential anti-cancer activity and effects on various biochemical pathways. Research indicates that these compounds can influence cellular mechanisms, leading to diverse bioactivities such as anti-proliferative effects against certain cancer cell lines .
The synthesis of 3-chloro-7-fluoroisoquinoline can be accomplished through several methods:
3-Chloro-7-fluoroisoquinoline has various applications across multiple fields:
Studies have shown that 3-chloro-7-fluoroisoquinoline interacts with various biological targets, influencing numerous biochemical pathways. Its unique structure allows it to bind effectively to target proteins or enzymes, which can lead to significant biological effects. For instance, research highlights its potential as an inhibitor for certain kinases involved in cancer proliferation . Further interaction studies could elucidate its mechanism of action and broaden its application scope.
Several compounds share structural similarities with 3-chloro-7-fluoroisoquinoline. Here is a comparison highlighting its uniqueness:
Compound Name | Key Features | Uniqueness |
---|---|---|
3-Chloroisoquinoline | Lacks fluorine; different reactivity | Absence of fluorine alters reactivity |
7-Fluoroisoquinoline | Lacks chlorine; affects chemical properties | Absence of chlorine changes interaction dynamics |
3,7-Dichloroisoquinoline | Contains two chlorine atoms; distinct behavior | Different halogen composition influences stability |
1,3-Dichloro-6-fluoroisoquinoline | Similar halogenated structure; different positions | Positioning of halogens affects reactivity |
The combination of both chlorine and fluorine in 3-chloro-7-fluoroisoquinoline results in unique electronic and steric effects that influence its reactivity, stability, and interactions with biological targets. This makes it particularly valuable in research and industrial applications .